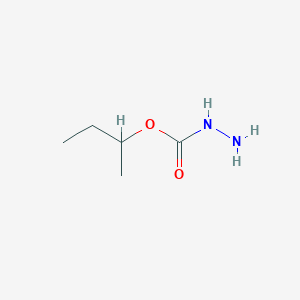

(Butan-2-yloxy)carbohydrazide

Description

(Butan-2-yloxy)carbohydrazide is a carbohydrazide derivative featuring a butan-2-yloxy substituent attached to the carbohydrazide core (CONHNH₂). Carbohydrazide itself is a versatile building block in organic synthesis due to its ability to form diverse derivatives through reactions with aldehydes, ketones, and carboxylic acids under mild conditions . The butan-2-yloxy group introduces steric and electronic modifications, influencing the compound’s reactivity, solubility, and functional applications. Its synthesis typically involves condensation reactions between substituted carbonyl compounds and hydrazine derivatives, as seen in analogous carbohydrazide syntheses .

Properties

CAS No. |

52709-24-7 |

|---|---|

Molecular Formula |

C5H12N2O2 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

butan-2-yl N-aminocarbamate |

InChI |

InChI=1S/C5H12N2O2/c1-3-4(2)9-5(8)7-6/h4H,3,6H2,1-2H3,(H,7,8) |

InChI Key |

YALLLIUEAPCDCY-UHFFFAOYSA-N |

SMILES |

CCC(C)OC(=O)NN |

Canonical SMILES |

CCC(C)OC(=O)NN |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Carbohydrazide Derivatives

| Compound | Substituent(s) | Key Functional Groups | Notable Properties |

|---|---|---|---|

| (Butan-2-yloxy)carbohydrazide | Butan-2-yloxy (aliphatic ether) | CONHNH₂, ether | Moderate steric bulk, lipophilic |

| N'-Methyl(benzyloxy)carbohydrazide | Benzyloxy (aromatic ether), methyl | CONHNHCH₃, ether | Aromatic π-system, increased rigidity |

| N'-(1Z)-1-(Furan-2-yl)ethylidenecarbohydrazide | tert-Butoxy, furan | CONHNH, tert-alkoxy, heterocycle | Bulky tert-butyl group, conjugated furan |

| 5-(But-2-ynyloxy)pyrazine-2-carboxylic acid | But-2-ynyloxy, pyrazine-carboxylic acid | Alkyne, heteroaromatic ring | High polarity, hydrogen bonding potential |

Table 2: Application-Specific Performance

- Antiviral Activity : highlights carbohydrazide derivatives’ marginal antiviral activity. The butan-2-yloxy group’s lipophilicity may enhance cell membrane permeability compared to polar pyrazine derivatives .

- Corrosion Inhibition : Quantum chemical studies () suggest that electron-rich aromatic substituents (e.g., benzyloxy) improve adsorption on carbon steel by delocalizing HOMO electron density over the carbohydrazide core .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.